molecular formula C10H9N3S B1305952 4-(1H-Imidazol-1-yl)benzenecarbothioamide CAS No. 423769-74-8

4-(1H-Imidazol-1-yl)benzenecarbothioamide

Cat. No. B1305952
M. Wt: 203.27 g/mol
InChI Key: QUJXJNDFQWCYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing the 4-(1H-imidazol-1-yl) moiety has been explored in various contexts. For instance, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, demonstrating significant cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, were found to have potency in vitro and in vivo comparable to sematilide, a class III antiarrhythmic agent . Another study reported the synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, which was achieved in two steps starting from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .

Molecular Structure Analysis

The molecular structures of compounds with the 4-(1H-imidazol-1-yl) moiety have been characterized using various spectroscopic techniques. NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were employed to establish the structure of synthesized compounds, such as the 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . In another study, the crystal structure of a compound featuring 1,4-bis(imidazol-1-yl)benzene was elucidated, revealing strong O—H∙∙∙N hydrogen bonds forming infinite zigzag chains and a three-dimensional supramolecular structure through additional weak C—H∙∙∙O and strong π–π stacking interactions .

Chemical Reactions Analysis

The reactivity of the 4-(1H-imidazol-1-yl) moiety in coordination chemistry has been demonstrated through its ability to form complexes with metal ions. Nickel(II) and cadmium(II) salts were reacted with rigid 1H-imidazol-4-yl containing ligands to yield new complexes with diverse structures, ranging from one-dimensional chains to three-dimensional frameworks. These complexes were structurally characterized and showed potential for fluorescent sensing and selective adsorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 4-(1H-imidazol-1-yl) derivatives are influenced by their molecular structure and the presence of functional groups. The strong hydrogen bonding and π–π stacking interactions contribute to the stability and supramolecular assembly of these compounds . The electrophysiological activity of the N-substituted imidazolylbenzamides suggests that the 1H-imidazol-1-yl group imparts specific properties that are beneficial for the development of class III antiarrhythmic agents . The fluorescent sensing and selective adsorption properties of the metal complexes indicate that these compounds could have applications in environmental monitoring and remediation .

Scientific Research Applications

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” has been used in the field of antibacterial research . It has been synthesized and tested for its antibacterial properties, particularly against E. coli .

Results

The compound showed significant activity against E. coli . Specific compounds in the series, such as 2a, 2h, and 2j, were highlighted for their effectiveness .

Antifungal Research

Application

This compound has also been used in antifungal research, specifically against Candida albicans .

Results

A particular derivative of the compound, 5h, showed a comparable anti-Candida albicans profile (MIC value = 0.0112 µmol/mL) with that of miconazole (MIC value = 0.0188 µmol/mL) and was about 145-fold more potent than fluconazole (MIC > 1.6325 µmol/mL) .

Antioxidant Research

Application

This compound has been used in antioxidant research . A derivative of the compound, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole, was synthesized and evaluated for antioxidant activity .

Results

The results of the antioxidant activity were not specified in the source .

Imidazolone Production

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” can be used in the production of di- and tri-substituted imidazolones .

Results

The results of the imidazolone production were not specified in the source .

Food, Drug, Pesticide or Biocidal Product Use

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” can be used in the production of food, drug, pesticide or biocidal products .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

The results of the application were not specified in the source .

Synthesis of New Drugs

Application

Imidazole, which is a part of “4-(1H-Imidazol-1-yl)benzenecarbothioamide”, is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Results

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

4-(1H-Imidazol-1-yl)benzenecarbothioamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .

properties

IUPAC Name

4-imidazol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXJNDFQWCYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380120
Record name 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)benzenecarbothioamide

CAS RN

423769-74-8
Record name 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.